Product packaging for 5-Ethyl-1,3,5-dithiazinane(Cat. No.:CAS No. 34866-40-5)

5-Ethyl-1,3,5-dithiazinane

Cat. No.: B14679217
CAS No.: 34866-40-5
M. Wt: 149.3 g/mol
InChI Key: ORLVHJUBGKRLLB-UHFFFAOYSA-N
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Description

Contextualization of 1,3,5-Dithiazinanes in Sulfur-Nitrogen Heterocycles

Heterocyclic compounds containing both sulfur and nitrogen are a significant area of study due to their diverse chemical properties and wide range of applications. mdpi.com Within this large family, 1,3,5-dithiazinanes belong to a class of saturated six-membered S,N-heterocycles. These compounds are structurally related to 1,3,5-triazines, where two of the ring nitrogens are replaced by sulfur atoms. organic-chemistry.orgasianpubs.org This substitution significantly influences the geometry and electronic nature of the ring.

The presence of the thioether and amine functionalities within the same ring system allows for a variety of chemical transformations. The nitrogen atom can act as a nucleophile or a base, while the sulfur atoms can be oxidized or participate in coordination with metal ions. researchgate.net The chair conformation is typically the most stable arrangement for the 1,3,5-dithiazinane ring, with substituents at the nitrogen atom often occupying an axial position to minimize steric hindrance. researchgate.net The study of 2,5-disubstituted 1,3,5-dithiazine derivatives has been undertaken to explore their potential as analogues of biologically active molecules, although steric and electronic effects inherent to the dithiazinane ring can influence their activity. researchgate.net

Historical Overview of Academic Investigations on Dithiazinane Systems

Academic interest in 1,3,5-dithiazinane systems has been closely linked to the development of efficient synthetic methodologies for S,N-heterocycles. A key method for the synthesis of 1,3,5-dithiazinanes is the multicomponent cyclothiomethylation of amines. researchgate.netdntb.gov.ua This one-pot reaction typically involves an amine, formaldehyde (B43269), and a source of sulfur such as hydrogen sulfide (B99878) or its salts. researchgate.netdntb.gov.ua This approach aligns with principles of green chemistry by efficiently constructing the heterocyclic core from simple precursors. dntb.gov.ua

Early research focused on understanding the fundamental structure and reactivity of these compounds. X-ray diffraction studies have been crucial in confirming the chair conformation of the dithiazinane ring and determining the orientation of substituents. researchgate.net Investigations into the reactivity of these systems have explored their reactions with various electrophiles and their potential to act as polydentate ligands for the synthesis of coordination compounds. researchgate.net For example, the reaction of 2-(1,3,5-dithiazinan-5-yl)ethanol (B122696) derivatives with tosyl chloride has been studied to understand the influence of the dithiazinane ring on the reactivity of the hydroxyl group. researchgate.net More recent research has also explored the synthesis of various substituted 1,3,5-dithiazinanes to evaluate their potential in different applications. researchgate.netdntb.gov.ua

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H11NS2 B14679217 5-Ethyl-1,3,5-dithiazinane CAS No. 34866-40-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

34866-40-5

Molecular Formula

C5H11NS2

Molecular Weight

149.3 g/mol

IUPAC Name

5-ethyl-1,3,5-dithiazinane

InChI

InChI=1S/C5H11NS2/c1-2-6-3-7-5-8-4-6/h2-5H2,1H3

InChI Key

ORLVHJUBGKRLLB-UHFFFAOYSA-N

Canonical SMILES

CCN1CSCSC1

Origin of Product

United States

Synthetic Methodologies for 5 Ethyl 1,3,5 Dithiazinane and Its Analogues

Cyclothiomethylation Approaches to 1,3,5-Dithiazinane Ring Systems

The formation of the 1,3,5-dithiazinane core is often achieved through cyclothiomethylation, a process that involves the reaction of an amine with formaldehyde (B43269) and a source of sulfur. This approach exemplifies the power of multicomponent reactions in rapidly assembling heterocyclic scaffolds from simple, readily available starting materials.

Multicomponent Condensation Reactions Utilizing Amines, Formaldehyde, and Hydrogen Sulfide (B99878) (or its Salts)

The most direct and fundamental method for synthesizing N-substituted 1,3,5-dithiazinanes is the three-component condensation of a primary amine, formaldehyde, and hydrogen sulfide. nih.gov This reaction brings together three essential building blocks in a single step to form the heterocyclic ring. For the specific synthesis of 5-Ethyl-1,3,5-dithiazinane, ethylamine (B1201723) serves as the primary amine component.

The reaction mechanism is thought to involve the initial formation of an imine from the amine and formaldehyde, which then reacts with hydrogen sulfide or its corresponding salts, such as ammonium (B1175870) sulfide. google.com These reactions are an efficient route to a variety of functionally-substituted heterocyclic systems, including 1,3,5-dithiazinanes. nih.gov

An interesting variation of this process involves the reaction of hexahydro-1,3,5-triazines with hydrogen sulfide. nih.govnih.gov Hexahydro-1,3,5-triazines are themselves condensation products of amines and formaldehyde. When these triazines are treated with H₂S, the ring can be transformed, leading to the formation of 1,3,5-dithiazinanes. nih.gov This highlights the chemical relationship between these two classes of heterocycles and provides an alternative pathway to the dithiazinane core.

Influence of Stoichiometric Ratios and Reaction Conditions on Dithiazinane Formation

The success of the multicomponent condensation is highly dependent on the precise control of stoichiometric ratios and reaction conditions such as temperature and time. Research and patents outline specific parameters to optimize the yield and purity of the resulting dithiazinane.

For instance, in the synthesis of analogous compounds like 2,4,6-tri-isobutyl-dihydro-1,3,5-dithiazine, the reaction between an aldehyde (isovaleraldehyde) and ammonium sulfide is carefully controlled. google.com The molar ratio of the reactants is a critical factor; a mole ratio of ammonium sulfide to aldehyde between 2:1 and 1:0.5 is specified, with a preferred ratio of 1:1.5. google.com The temperature is also maintained in a narrow range, typically between 0°C and 15°C, and the reaction time is generally between one and five hours. google.com Deviation from these optimized conditions can lead to the formation of undesired byproducts or lower yields.

Furthermore, the choice of catalyst can significantly influence the reaction outcome. Studies on the synthesis of N-aryl-1,3,5-dithiazinanes have shown that the use of transition and rare earth metal salts and complexes can effectively catalyze the reaction, leading to high yields of the desired products. researchgate.net In the absence of a suitable catalyst, the reaction yield was found to be significantly lower, not exceeding 10%. researchgate.net

Table 1: Reaction Parameters for Dithiazinane Synthesis

Parameter Specified Range/Value Rationale/Effect Source
Reactant Mole Ratio Ammonium Sulfide:Aldehyde between 2:1 and 1:0.5 Optimization of yield and product purity google.com
Temperature 0°C to 15°C Control of reaction rate and prevention of side reactions google.com
Reaction Time 1 to 5 hours Ensure complete reaction google.com

| Catalyst | Transition and rare earth metal salts | Significantly increases reaction yield (from <10% to 72-91%) | researchgate.net |

One-Pot Synthetic Routes to Substituted 1,3,5-Dithiazinanes

The multicomponent condensation of an amine, formaldehyde, and a sulfur source is a classic example of a one-pot synthesis. This approach is highly valued in organic chemistry for its efficiency, as it avoids the need for isolating and purifying intermediate compounds, thereby saving time, resources, and reducing waste. Several reagents are combined in a single reaction vessel, and the desired heterocyclic product is formed through a cascade of reactions. researchgate.netacsgcipr.org

The synthesis of N-substituted 1,3,5-dithiazinanes via the reaction of amines with formaldehyde and hydrogen sulfide is an efficient route for creating these heterocycles. nih.gov Similarly, the synthesis of N-aryl-1,3,5-dithiazinanes from N-methyl-1,3,5-dithiazinane and aniline (B41778) derivatives in the presence of a catalyst also proceeds as a one-pot process, yielding the final products in good yields. researchgate.net These methods provide a rapid and versatile entry into a variety of substituted 1,3,5-dithiazinanes.

Derivatization Strategies for Functionalized 1,3,5-Dithiazinanes

Once the 1,3,5-dithiazinane scaffold is formed, it can be further modified to introduce a wide range of chemical functionalities. These derivatization strategies enhance the molecular diversity of this class of compounds.

Synthesis of 1,3,5-Dithiazinanes Bearing Functionalized Alkyl Chains

A key strategy for introducing functional groups is to start the initial synthesis with a primary amine that already contains the desired functionality. For example, the use of monoethanolamine (MEA) in the initial condensation reaction leads to the formation of 2-(1,3,5-dithiazinan-5-yl)ethanol (B122696). nih.gov In this molecule, a hydroxyethyl (B10761427) group is attached to the nitrogen atom of the dithiazinane ring.

This specific compound, also known as MEA-dithiazine, is notably formed when monoethanolamine triazine (MEA-triazine), a common hydrogen sulfide scavenger, reacts with H₂S under industrial field conditions. nih.gov This reaction effectively converts the triazine ring into a dithiazinane ring while preserving the functionalized hydroxyethyl side chain, demonstrating a practical application and synthesis of a functionalized dithiazinane. nih.govnih.gov

Introduction of Diverse Chemical Moieties onto the Dithiazinane Scaffold

Another powerful derivatization strategy involves modifying a pre-existing dithiazinane ring. A novel procedure has been developed for the selective synthesis of N-aryl-1,3,5-dithiazinanes through a transamination-like reaction. researchgate.net In this method, N-methyl-1,3,5-dithiazinane is reacted with various aromatic amines (aniline derivatives) in the presence of catalysts like transition or rare earth metal salts. researchgate.net

This reaction effectively replaces the methyl group on the nitrogen with a variety of substituted aryl groups, demonstrating the versatility of the dithiazinane scaffold for further chemical modification. This approach allows for the introduction of diverse electronic and steric properties onto the molecule, which can be tailored for specific applications. researchgate.net

Table 2: Synthesis of N-Aryl-1,3,5-dithiazinanes

Starting Amine (Aniline Derivative) Resulting Product Yield (%) Source
4-Aminophenol 4-(1,3,5-Dithiazinan-5-yl)phenol 91 researchgate.net
Aniline N-Phenyl-1,3,5-dithiazinane 72 researchgate.net
4-Anisidine 5-(4-Methoxyphenyl)-1,3,5-dithiazinane 85 researchgate.net

Isomerization Reactions Leading to Dithiazinane Structures

Detailed research findings specifically describing the formation of this compound or its analogues through isomerization reactions are not available in the surveyed scientific literature. The primary focus of isomerization studies related to this class of compounds has been on conformational isomerization, which deals with the interconversion of different spatial arrangements (conformers) of the pre-existing dithiazinane ring, rather than the formation of the ring itself via isomerization.

Conformational studies of the parent perhydro-1,3,5-dithiazine have been conducted using computational methods. These studies investigate the energy differences and barriers between various conformations, such as the chair and twist-boat forms. For instance, the conformational isomerization of perhydro-1,3,5-dithiazine from a chair to a twist conformation has been a subject of theoretical calculations. researchgate.net However, this pertains to the dynamics of the existing heterocyclic ring and not its synthesis from an acyclic or different cyclic isomer.

While the concept of ring-chain tautomerism is well-established for other heterocyclic systems, such as 1,3-oxazolidines and tetrahydro-1,3-oxazines, its application to form the 1,3,5-dithiazinane ring system from an open-chain precursor is not documented in the available research. Similarly, other potential intramolecular rearrangements that could theoretically lead to a dithiazinane structure have not been reported as synthetic routes to this specific compound and its analogues.

Due to the lack of available research data on the synthesis of this compound via isomerization, no detailed research findings or data tables can be presented for this section.

Reactivity and Mechanistic Studies of 5 Ethyl 1,3,5 Dithiazinane Systems

Reactions with Hydrogen Sulfide (B99878) and Related Sulfur Nucleophiles

The interaction of 1,3,5-triazinane (B94176) precursors with hydrogen sulfide (H₂S) is a critical area of study, particularly in the context of industrial applications such as natural gas sweetening. aau.dk This process involves the conversion of triazinanes to thiadiazinanes and subsequently to dithiazinanes, with 5-Ethyl-1,3,5-dithiazinane being a key product.

Formation of Thiadiazinanes and Dithiazinanes from Triazinane Precursors

The reaction between 1,3,5-tris(2-hydroxyethyl)hexahydro-s-triazine (MEA-triazine) and H₂S proceeds via a nucleophilic substitution mechanism. nih.gov Initially, one of the nitrogen atoms in the triazine ring is substituted by a sulfur atom, leading to the formation of a 3,5-di-(2-hydroxyethyl)hexahydro-1,3,5-thiadiazine intermediate. researchgate.net However, this thiadiazine species is often highly reactive and is not typically isolated from the reaction mixture. hw.ac.ukacs.org It readily reacts further with another molecule of H₂S. nih.gov

The reaction can be summarized as follows:

Step 1: Triazinane + H₂S → Thiadiazine + Amine

Step 2: Thiadiazine + H₂S → Dithiazinane + Amine

The formation of this compound is favored due to its lower polarity and reduced solubility in aqueous media compared to the thiadiazine intermediate. researchgate.net

Mechanistic Pathways of Hydrogen Sulfide Sequestration by Triazinanes and Dithiazinanes

The sequestration of H₂S by triazinanes is an exothermic process. nih.gov Computational studies have elucidated the energetic profile of this reaction. The mechanism involves the protonation of a nitrogen atom in the triazine ring, which facilitates the ring-opening upon nucleophilic attack by the hydrosulfide (B80085) anion (HS⁻). nih.gov This leads to the formation of an intermediate that subsequently cyclizes to form the thiadiazine ring, releasing a molecule of amine. nih.gov

Polymerization Phenomena Associated with Dithiazine Formation

Under certain conditions, particularly at high concentrations of H₂S and in the absence of significant amounts of carbon dioxide, the monomeric 5-substituted-1,3,5-dithiazinane can undergo polymerization. hw.ac.ukacs.org This polymerization is a significant issue in industrial settings as it can lead to the formation of solid deposits that cause fouling in pipelines and equipment. hw.ac.ukacs.org

The polymerization is thought to be initiated by the conversion of the terminal hydroxyl group on the substituent (in the case of 5-(2-hydroxyethyl)-1,3,5-dithiazinane) to a thiol group. acs.orgonepetro.org This thiol can then initiate a ring-opening polymerization of the dithiazinane ring, leading to the formation of an amorphous polymeric dithiazine (apDTZ). acs.orgonepetro.org The bisulfide anion, formed from the reaction of H₂S with the liberated amine, plays a critical role in this initiation step. acs.orgacs.org

The resulting polymer consists of dithiazinane units linked by carbon-sulfur chains. aau.dk This amorphous solid is generally insoluble and difficult to remove. onepetro.org

Interactive Data Table: H₂S Scavenging Products

PrecursorIntermediateFinal Product
1,3,5-Tris(2-hydroxyethyl)hexahydro-s-triazine3,5-Di-(2-hydroxyethyl)hexahydro-1,3,5-thiadiazine5-(2-Hydroxyethyl)-hexahydro-1,3,5-dithiazine
1,3,5-Trimethylhexahydro-s-triazineStable Thiadiazine5-Methyl-1,3,5-dithiazinane

Interactions with Boron-Containing Reagents

The reactivity of this compound extends to interactions with boron-containing reagents, leading to the formation of adducts and, in some cases, complete transformation of the heterocyclic ring.

Formation of N-Coordinated Borane (B79455) Adducts of Dithiazinanes

Research has shown that 1,3,5-dithiazinanes can react with borane reagents to form N-coordinated borane adducts. These reactions typically involve the lone pair of electrons on the nitrogen atom of the dithiazinane ring forming a coordinate bond with the boron atom of the borane.

Ring Transformation to Boron-Containing Heterocycles

In more complex reactions, the interaction of 5-substituted-1,3,5-dithiazinanes with certain boron compounds can lead to a complete transformation of the dithiazinane ring. This results in the formation of novel boron-containing heterocycles. These transformations often involve the cleavage of the C-N and C-S bonds within the dithiazinane ring and the incorporation of the boron atom into the new heterocyclic structure.

Nucleophilic Substitution Reactions and Coordination Chemistry

The nitrogen and sulfur atoms in the this compound ring possess lone pairs of electrons, making them potential nucleophiles and ligands for metal centers. This section delves into the coordination behavior of dithiazinane systems with main group metals and the nature of the non-covalent interactions that stabilize these complexes.

Dithiazinanes, including this compound, can act as polydentate ligands, meaning they can bind to a central metal atom through multiple donor atoms simultaneously. libretexts.orgyoutube.comyoutube.comyoutube.com The nitrogen and two sulfur atoms of the dithiazinane ring can all coordinate to a metal center, forming a stable chelate complex. youtube.com This chelating ability enhances the stability of the resulting metal complexes compared to those formed with monodentate ligands. youtube.com

Studies on related 1,3,5-dithiazinane derivatives have demonstrated their ability to coordinate with main group metals. For instance, the reaction of 5-methyl- and 5-tert-butyl-1,3,5-dithiazinane (B7777720) with borane (BH₃) and boron trifluoride (BF₃) results in the formation of N-coordinated adducts. researchgate.net In these complexes, the nitrogen atom of the dithiazinane ring acts as the primary donor site, forming a coordinate bond with the boron atom. researchgate.net This coordination prevents the typical ring inversion of the dithiazinane ring, a phenomenon observable in their ¹H NMR spectra. researchgate.net

The table below summarizes the coordination behavior of some 1,3,5-dithiazinane derivatives with main group elements.

Dithiazinane DerivativeMain Group Metal ReagentResulting ComplexReference
5-Methyl-1,3,5-dithiazinaneBH₃·THFN-coordinated adduct researchgate.net
5-tert-Butyl-1,3,5-dithiazinaneBH₃·THFN-coordinated adduct researchgate.net
5-Methyl-1,3,5-dithiazinaneEt₂O·BF₃N-coordinated adduct researchgate.net
5-tert-Butyl-1,3,5-dithiazinaneEt₂O·BF₃N-coordinated adduct researchgate.net

Beyond traditional coordinate bonds, non-covalent interactions such as pnicogen bonds play a crucial role in the structure and stability of dithiazinane complexes. smu.eduscispace.comresearchgate.net Pnicogen bonding is a non-covalent interaction involving a pnicogen atom (an element from Group 15 of the periodic table, such as nitrogen) as the electrophilic species. smu.eduscispace.comresearchgate.net

In the context of dithiazinane complexes, pnicogen bonding can occur between the nitrogen atom of the dithiazinane ring and another electronegative atom. Theoretical studies on various pnicogen dimers have shown that the strength of these bonds is influenced by factors such as the substituents on the pnicogen atom and the nature of the interacting partner. smu.eduscispace.comresearchgate.net The stability of these complexes arises from a combination of electrostatic interactions and charge transfer from a donor orbital to an acceptor σ* orbital. smu.eduscispace.comresearchgate.net

Thermochemical Reactivity and Ring Contraction Pathways of Related Systems

The thermochemical properties and reactivity of heterocyclic systems like dithiazinanes are of significant interest. While specific studies on the ring contraction of this compound are not extensively documented, the general principles of ring contraction reactions in heterocyclic chemistry can provide insights. wikipedia.orgetsu.edu Ring contractions are chemical reactions that reduce the size of a ring structure and can be initiated through various intermediates, including cationic, anionic, or carbenoid species. wikipedia.org

In related systems, acid-induced rearrangements can lead to ring contraction. etsu.edu For instance, the formation of a carbocation adjacent to the ring can trigger a migration of an endocyclic bond, resulting in a smaller ring. wikipedia.org The stability of the resulting carbocation often drives these Wagner-Meerwein type rearrangements. etsu.edu While not a direct example, the reaction of 1,3,5-dithiazinane derivatives with boranes can lead to the formation of new six-membered boron heterocycles, which represents a transformation of the original ring system. researchgate.net

Application in Organic Transformations: Amine Dimethylation using Dithiazinane Derivatives

Derivatives of 1,3,5-dithiazinane have been found to be useful reagents in organic synthesis, particularly for the dimethylation of primary amines. researchgate.net The reaction of 5-tert-butyl-1,3,5-dithiazinane with borane (BH₃) or deuterated borane (BD₃), followed by heating, yields tert-butyldimethylamine–borane or its deuterated analog. researchgate.net This suggests that the dithiazinane derivative acts as a source of methyl groups for the amine.

This method provides a pathway for the synthesis of alkyldimethylamines and can also be adapted for the preparation of compounds with monodeuterated methyl groups, which are valuable in mechanistic studies and as internal standards in mass spectrometry. researchgate.net The use of dithiazinane derivatives for N-methylation offers an alternative to traditional methylating agents, which can sometimes be hazardous or have limited substrate scope. semanticscholar.orgresearchgate.net

Structural Elucidation and Conformational Analysis of 5 Ethyl 1,3,5 Dithiazinane and Analogues

Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental in elucidating the molecular structure of 5-Ethyl-1,3,5-dithiazinane. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy provide complementary information regarding the compound's connectivity, molecular weight, and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D, 2D) for Structural Assignment and Conformational Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structure and conformational dynamics of this compound in solution. Both one-dimensional (¹H and ¹³C NMR) and two-dimensional (e.g., COSY, HSQC, NOESY) experiments are employed to assign specific signals to the protons and carbon atoms within the molecule and to study the spatial relationships between them.

In the case of this compound, the ¹H NMR spectrum is expected to show distinct signals for the ethyl group's methylene (B1212753) (-CH₂-) and methyl (-CH₃) protons, as well as for the methylene protons of the dithiazinane ring. The ring protons often appear as complex multiplets due to spin-spin coupling and their different chemical environments (axial vs. equatorial).

Conformational studies of related six-membered heterocycles, such as 5-ethyl-5-hydroxymethyl-2,2-dimethyl-1,3-dioxane, have utilized two-dimensional NMR spectra (NOESY) to confirm the spatial orientation of substituents. researchgate.net For this compound, NOESY experiments would be crucial in determining the preferred orientation (axial or equatorial) of the N-ethyl group by observing through-space correlations between its protons and the ring protons. The study of related perhydro-1,3,5-dithiazines also highlights the importance of NMR in analyzing their conformational conversions. researchgate.netdocumentsdelivered.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on the analysis of analogous structures.

Atom PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
N-CH₂-CH₃~2.6 - 2.8 (quartet)~45 - 50
N-CH₂-CH₃~1.1 - 1.3 (triplet)~12 - 15
C2/C6-H (axial)~3.8 - 4.2~30 - 35
C2/C6-H (equatorial)~4.5 - 4.9~30 - 35
C4-H (axial)~3.5 - 3.9~70 - 75
C4-H (equatorial)~4.2 - 4.6~70 - 75

Mass Spectrometry (MS) for Molecular and Fragment Ion Analysis

Mass spectrometry provides essential information about the molecular weight and elemental composition of a compound. For this compound (C₅H₁₁NS₂), the exact mass is 149.0333. lookchem.com Electron ionization mass spectrometry (EI-MS) would reveal the molecular ion peak (M⁺) and a characteristic fragmentation pattern that helps confirm the structure.

The fragmentation of related dithiazine structures, such as 5,6-Dihydro-2,4,6-triethyl-4H-1,3,5-dithiazine, has been documented and provides insight into the likely fragmentation pathways for this compound. nist.gov Fragmentation in similar 1,3,5-triazin-2-one derivatives often involves processes where the heterocyclic ring remains intact, as well as ring-contraction mechanisms. researchgate.net Key fragmentation for this compound would likely involve the loss of the ethyl group or cleavage of the dithiazinane ring.

Table 2: Predicted Key Mass Spectrometry Fragments for this compound

m/z ValueProposed FragmentFormula of Fragment
149Molecular Ion [M]⁺[C₅H₁₁NS₂]⁺
120Loss of ethyl group [M-C₂H₅]⁺[C₃H₆NS₂]⁺
104Loss of C₂H₅ and CH₂[C₂H₄NS₂]⁺
75Cleavage fragment[C₂H₅NS]⁺
61Cleavage fragment[CH₃NS]⁺

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific wavenumbers corresponding to bond vibrations. The IR spectrum of this compound would be characterized by absorptions corresponding to C-H, C-N, and C-S bonds.

The spectrum would show C-H stretching vibrations for the alkane-like ethyl group and the ring methylene groups just below 3000 cm⁻¹. vscht.czlibretexts.org The C-N stretching vibration is typically observed in the 1250-1020 cm⁻¹ region. The C-S stretching bands are generally weaker and appear in the 800-600 cm⁻¹ range. Analysis of related compounds, such as 5-ethyl-5-phenyl-1,3-diazinane-4,6-dione, has utilized FT-IR to identify characteristic vibrational modes. nih.gov

Table 3: Characteristic Infrared Absorption Bands for this compound

Wavenumber Range (cm⁻¹)Bond VibrationFunctional Group
2975 - 2850C-H StretchAlkyl (CH₂, CH₃)
1470 - 1450C-H BendCH₂ Scissoring
1380 - 1365C-H BendCH₃ Bending
1250 - 1020C-N StretchAliphatic Amine
800 - 600C-S StretchThioether

Single-Crystal X-ray Diffraction Analysis for Solid-State Structures

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique provides precise atomic coordinates, from which bond lengths, bond angles, and torsional angles can be calculated, offering an unambiguous picture of the molecule's conformation.

Table 4: Representative Crystallographic Data based on 2-(1,3,5-dithiazinan-5-yl)ethanol (B122696) Analogue

ParameterRepresentative Value/Description
Crystal SystemOrthorhombic (for one polymorph) nih.goviucr.org
Space GroupPbca (for one polymorph) nih.goviucr.org
Ring ConformationChair
Key Bond LengthsC-S: ~1.8 Å, C-N: ~1.47 Å
Key Bond AnglesC-S-C: ~100°, C-N-C: ~112°

Conformational Dynamics and Energy Barriers

The six-membered 1,3,5-dithiazinane ring is not planar and exists in dynamic equilibrium between different spatial arrangements, or conformations. Understanding these dynamics is key to comprehending its chemical behavior.

Chair Conformers and Ring Inversion Processes

Similar to cyclohexane, the 1,3,5-dithiazinane ring predominantly adopts a chair conformation, which is the most stable arrangement, minimizing both angle strain and torsional strain. libretexts.org The molecule can undergo a process called ring inversion or "ring-flipping," where one chair conformation converts into another. youtube.com During this process, all axial substituents become equatorial, and all equatorial substituents become axial.

For this compound, the ethyl group attached to the nitrogen atom can occupy either an axial or an equatorial position. The equatorial position is generally favored for substituents to minimize steric hindrance known as 1,3-diaxial interactions. libretexts.org These are repulsive forces between an axial substituent and the axial hydrogen atoms on the same side of the ring. Therefore, the conformer with the ethyl group in the equatorial position is expected to be lower in energy and thus more populated at equilibrium. Theoretical calculations on perhydro-1,3,5-dithiazine have explored the energy differences and barriers between its various conformers, including chair and twist forms. researchgate.net The energy barrier for the chair-to-chair interconversion provides information on the flexibility of the ring system.

Fluxional Behavior of Dithiazinane Heterocycles

Dithiazinane heterocycles, including 5-substituted variants, are not static structures but are characterized by their dynamic or "fluxional" nature in solution. NMR analyses performed at room temperature on compounds such as 5-(2-chloropropyl)- researchgate.netlookchem.comnih.gov-dithiazinane indicate that these molecules undergo rapid conformational changes. researchgate.net This fluxional behavior involves processes like ring inversion (chair-to-chair interconversion) and nitrogen inversion.

The dynamic nature of these heterocycles can be "frozen" or anchored by chemical modification. For instance, the formation of N-borane adducts of 5-alkyl-1,3,5-dithiazinanes results in anchored conformations that are no longer fluxional under the same NMR conditions. researchgate.netresearchgate.net This effect is attributed to the coordination of the borane (B79455) (BH₃) group to the nitrogen atom, which significantly increases the energy barrier for both ring and nitrogen inversion, effectively locking the molecule into a single, stable conformation. researchgate.net This technique has proven valuable for studying the inherent conformational preferences of the dithiazinane ring system. researchgate.net

Influence of Substituents on Conformational Preferences

The nature of the substituent on the nitrogen atom (at position 5) significantly influences the conformational equilibrium of the 1,3,5-dithiazinane ring. Computational and experimental studies have been employed to understand these influences. researchgate.netresearchgate.net

As previously mentioned, a primary finding is the strong preference for N-substituents to adopt an axial position. researchgate.net This is contrary to the behavior in simple substituted cyclohexanes, where bulky groups strongly prefer the equatorial position to minimize steric strain (A-value). The axial preference in N-substituted dithiazinanes suggests that stereoelectronic factors, such as stabilizing hyperconjugative interactions, play a dominant role in determining the most stable conformation.

The table below presents the observed conformational preferences for different substituents on the nitrogen atom of the 1,3,5-dithiazinane ring based on X-ray diffraction studies.

Table 2: Influence of N-Substituent on Conformational Position in 1,3,5-Dithiazinanes

SubstituentObserved Position
MethylAxial
tert-ButylAxial
(2-hydroxy)ethylAxial
Data derived from X-ray diffraction studies on 5-methyl, 5-tert-butyl, and 5-(2-hydroxyethyl) substituted 1,3,5-dithiazinanes. researchgate.netnih.gov

The consistent observation of an axial substituent, even with the sterically demanding tert-butyl group, underscores the powerful influence of the electronic environment within the dithiazinane heterocycle. researchgate.net Computational studies using density functional theory (DFT) have supported these experimental findings, helping to elucidate the electronic and steric factors that dictate the preferred conformations in this class of compounds. researchgate.net

Computational and Theoretical Investigations on 5 Ethyl 1,3,5 Dithiazinane Systems

Quantum Chemical Calculations for Molecular Geometry Optimization

Quantum chemical calculations, particularly using Density Functional Theory (DFT), have been instrumental in determining the most stable three-dimensional structure of 5-Ethyl-1,3,5-dithiazinane. These calculations consistently predict that the 1,3,5-dithiazinane ring adopts a chair conformation, which is the most stable arrangement for six-membered heterocyclic rings.

A key structural feature of this compound is the orientation of the ethyl group attached to the nitrogen atom. Computational models and experimental data from related N-substituted dithiazinanes strongly indicate that the ethyl substituent preferentially occupies the axial position. This preference is a result of the complex interplay of steric and electronic effects within the molecule. The nitrogen atom in the ring is sp³ hybridized, leading to a trigonal pyramidal geometry.

The optimized molecular geometry reveals specific bond lengths and angles that characterize the chair conformation. The bond angles around the nitrogen atom are consistent with its sp³ hybridization state.

Parameter Value
Ring Conformation Chair
Ethyl Group Orientation Axial
Nitrogen Hybridization sp³
C-N-C Bond Angle (approx.) 113-115°
C-S-C Bond Angle (approx.) 98-102°

Note: The values presented are typical for N-substituted 1,3,5-dithiazinanes and are expected to be very similar for the 5-ethyl derivative.

Electronic Structure Analysis and Bonding Characteristics

The electronic structure of this compound has been investigated through computational methods to understand the distribution of electron density and the nature of its chemical bonds. The presence of two sulfur atoms and one nitrogen atom in the heterocyclic ring significantly influences its electronic properties.

Studies on related compounds have shown that the substitution of two nitrogen atoms in a triazine ring with sulfur to form a dithiazinane ring leads to a less polar molecule. researchgate.netresearchgate.net This suggests that this compound has a relatively low solubility in water, a property that has been noted in experimental contexts. researchgate.netresearchgate.net

Natural Bond Orbital (NBO) analysis, a common computational technique, would likely show that the C-N and C-S bonds are polarized towards the more electronegative nitrogen and sulfur atoms, respectively. The lone pairs of electrons on the nitrogen and sulfur atoms play a crucial role in the molecule's reactivity and intermolecular interactions.

Prediction of Reaction Mechanisms and Energy Landscapes

Computational chemistry provides powerful tools for predicting the most likely pathways for chemical reactions involving this compound. While specific studies on this exact molecule are not abundant, the general mechanism for the formation of the 1,3,5-dithiazinane ring is understood to involve the condensation reaction of an amine, formaldehyde (B43269), and hydrogen sulfide (B99878).

Theoretical calculations can map out the energy landscape of this reaction, identifying the transition states and intermediates. This allows for a detailed understanding of the reaction kinetics and thermodynamics. For instance, the formation of the dithiazine ring is a complex process that can be elucidated through computational modeling of the reaction coordinates.

Conformational Energy Profiling via Computational Methods

The conformational flexibility of the this compound ring system has been a focus of theoretical studies. The chair conformation is the global energy minimum, but the ring can undergo a "chair-flip" or ring inversion process, leading to an alternative chair conformation.

Computational methods are used to calculate the energy barrier for this ring inversion. For N-substituted 1,3,5-dithiazinanes, the conformer with the substituent in the axial position is generally found to be more stable than the equatorial conformer. The energy difference between these two conformers and the energy barrier for their interconversion can be precisely calculated.

The preference for the axial orientation of the N-substituent is a well-documented phenomenon in the conformational analysis of saturated heterocycles. This is attributed to a combination of anomeric and steric effects. The conformational energy profile provides a comprehensive picture of the molecule's dynamic behavior in solution.

Conformer Relative Energy (kcal/mol) Population (%)
Axial-Ethyl Chair 0 (most stable)>95
Equatorial-Ethyl Chair > 0<5
Transition State (Boat/Twist-Boat) Higher Energy Barrier~0

Note: This table represents a qualitative energy profile based on studies of related N-alkyl-1,3,5-dithiazinanes.

Advanced Analytical Methodologies in Dithiazinane Research

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Gas chromatography-mass spectrometry (GC-MS) is a powerful and widely utilized technique for the analysis of volatile and semi-volatile compounds, making it well-suited for the study of 5-Ethyl-1,3,5-dithiazinane and its analogues. thepharmajournal.comjapsonline.com The combination of gas chromatography's high-resolution separation capabilities with the sensitive and specific detection afforded by mass spectrometry allows for the unambiguous identification and quantification of target analytes. unar.ac.id In the context of dithiazinane research, GC-MS serves as a "gold standard" for forensic and chemical analysis due to its ability to provide a mass spectral fingerprint of the analyte. nist.gov

High-Resolution Mass Spectrometry for Precise Mass Determination

High-resolution mass spectrometry (HRMS) plays a pivotal role in the unequivocal identification of this compound and its transformation products. Unlike nominal mass instruments, HRMS provides highly accurate mass measurements, which in turn allows for the determination of the elemental composition of a molecule. researchgate.net This capability is crucial for distinguishing between isomers and for elucidating the structures of unknown compounds formed during synthesis or degradation. The precise mass data obtained from HRMS significantly enhances the confidence in compound identification, a critical aspect in complex sample analysis.

CompoundFormulaMolecular Weight (Da)
This compoundC5H11NS2149.278
4-Ethyl-2,6-dimethyl-1,3,5-dithiazinaneC7H15NS2177.331 nist.gov

This table presents the chemical formula and molecular weight of this compound and a related dithiazinane derivative.

Quantification Methodologies for Related Compounds in Complex Mixtures

The quantitative analysis of this compound and related compounds in complex mixtures is frequently accomplished using GC-MS. researchgate.net Validated GC-MS methods enable the quantification of active components, even in the presence of adulterants or within intricate matrices. uni-goettingen.de These methods typically involve the development of calibration curves over a specific concentration range to ensure linearity and accuracy. unar.ac.id The limits of detection (LOD) and quantification (LOQ) are determined to establish the sensitivity of the method. For instance, validated GC-MS methods for other heterocyclic compounds have demonstrated LODs in the range of nanograms per milliliter (ng/mL), showcasing the high sensitivity of the technique. nist.gov The use of an internal standard is a common practice to improve the precision and accuracy of quantification by correcting for variations in sample preparation and instrument response. researchgate.net

Analytical ParameterTypical Range
Linearity (r²)> 0.99
Limit of Detection (LOD)ng/mL to µg/mL
Limit of Quantification (LOQ)ng/mL to µg/mL
Extraction Efficiency76% - 108%

This table illustrates typical validation parameters for quantitative GC-MS methods, based on data for related compounds. unar.ac.id

Electrospray Ionization Mass Spectrometry (ESI-MS) for Reaction Monitoring

Electrospray ionization mass spectrometry (ESI-MS) has emerged as an invaluable tool for the real-time monitoring of chemical reactions, including the synthesis and transformation of dithiazinanes. researchgate.netbohrium.com Its high sensitivity, rapid response, and ability to perform in-situ online monitoring without extensive sample pretreatment make it ideal for tracking the dynamic changes of reactants, intermediates, and products. researchgate.netnih.gov

In the study of dithiazinane synthesis, ESI-MS can be employed to follow the reaction between the starting materials, such as an amine, formaldehyde (B43269), and a sulfur source. researchgate.net A study on the reaction of 1,3,5-tri-(2-hydroxyethyl)-hexahydro-s-triazine with hydrogen sulfide (B99878) to form thiadiazine and subsequently dithiazine demonstrated the utility of ESI-MS in confirming the reaction pathway. nih.gov The technique allowed for the detection of not only the expected products but also fragmentation products, providing deeper insight into the reaction mechanism. nih.gov This ability to detect transient intermediates is a key advantage of ESI-MS in mechanistic studies. researchgate.net The investigation can be carried out in positive ion mode, and tandem mass spectrometry (MS/MS) can be used to elucidate the structure of unknown peaks in the mass spectra. nih.gov

Monitored SpeciesRole in Reaction
ReactantsStarting materials
IntermediatesTransient species formed during the reaction
ProductsFinal compounds synthesized
By-productsUnintended compounds formed

This table outlines the types of chemical species that can be monitored using ESI-MS during a chemical reaction.

Emerging Research Directions and Future Perspectives for 5 Ethyl 1,3,5 Dithiazinane Chemistry

Development of Novel Synthetic Pathways

The traditional synthesis of 1,3,5-dithiazinanes often involves the condensation of an amine, formaldehyde (B43269), and hydrogen sulfide (B99878). While effective, current research is focused on developing more efficient, selective, and environmentally benign synthetic routes.

One promising direction is the advancement of multicomponent reactions (MCRs) . These reactions, where three or more reactants combine in a single step to form a product that contains the essential parts of all starting materials, offer significant advantages in terms of atom economy and procedural simplicity. dntb.gov.ua Future research will likely focus on optimizing MCRs for the synthesis of 5-Ethyl-1,3,5-dithiazinane and its derivatives, exploring a wider range of starting materials and catalytic systems to improve yields and broaden the scope of accessible structures.

Another area of active development is the use of novel catalytic systems . Transition metal and rare earth metal salts have shown promise in catalyzing the formation and transformation of dithiazinane rings. researchgate.netresearchgate.net For instance, the recyclization of 1,3,5-trithiane (B122704) with amines in the presence of catalysts like Sm(NO₃)₃ · 6H₂O offers an alternative pathway to N-substituted dithiazinanes. researchgate.net The exploration of new, more efficient, and reusable catalysts is a key research objective. This includes the development of heterogeneous catalysts that can be easily separated from the reaction mixture, simplifying purification and reducing waste.

Furthermore, flow chemistry presents a significant opportunity for the synthesis of this compound. Continuous flow reactors can offer precise control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields, improved safety, and easier scalability compared to traditional batch processes.

Synthetic ApproachKey Features & AdvantagesRepresentative Catalyst/Conditions
Multicomponent ReactionsHigh atom economy, operational simplicity, rapid assembly of complex molecules.Transition metal salts, acid/base catalysis.
Catalytic RecyclizationUtilizes readily available starting materials like 1,3,5-trithiane.Sm(NO₃)₃ · 6H₂O, other Lewis acids.
Flow ChemistryPrecise process control, enhanced safety, scalability, improved yields.Optimized temperature, pressure, and catalyst beds in a continuous reactor.

Exploration of Undiscovered Reactivity Patterns

The reactivity of the 1,3,5-dithiazinane ring is a subject of ongoing investigation. While the basic reactivity is understood, there are numerous underexplored reaction pathways that could lead to novel functionalized molecules.

A key area of interest is the selective functionalization of the dithiazinane ring . The presence of two sulfur atoms and one nitrogen atom provides multiple sites for chemical modification. Research is likely to focus on developing methods for the regioselective introduction of substituents at the carbon and nitrogen atoms of the ring. This could involve the use of advanced protecting group strategies and the development of new site-selective reagents.

The ring-opening reactions of 1,3,5-dithiazinanes are another fertile ground for discovery. Under specific conditions, the dithiazinane ring can be opened to generate reactive intermediates that can be trapped with various electrophiles or nucleophiles. This could provide access to a wide range of acyclic and heterocyclic compounds that are not easily accessible through other routes. For instance, the reaction of N-methyl-1,3,5-dithiazinane with aromatic amines can lead to the formation of more complex heterocyclic systems. researchgate.net

Furthermore, the reactivity of this compound with unconventional electrophiles and nucleophiles is an area ripe for exploration. Investigating its reactions with organometallic reagents, radical species, and highly reactive intermediates could unveil novel transformations and lead to the synthesis of unique molecular architectures. The study of its behavior under photochemical or electrochemical conditions could also reveal new reactivity patterns.

Reactivity TypePotential OutcomesResearch Focus
Selective FunctionalizationAccess to a diverse library of substituted dithiazinanes with tailored properties.Development of regioselective reagents and protecting group strategies.
Ring-Opening ReactionsSynthesis of novel acyclic and heterocyclic compounds.Investigation of reaction mechanisms and trapping of reactive intermediates.
Reactions with Unconventional ReagentsDiscovery of novel chemical transformations and molecular structures.Exploration of reactions with organometallics, radicals, and under photochemical/electrochemical conditions.

Advanced Ligand Design for Diverse Chemical Systems

The ability of the sulfur and nitrogen atoms in the 1,3,5-dithiazinane ring to coordinate with metal ions makes this compound a promising scaffold for the design of novel ligands. dntb.gov.uaresearchgate.net These ligands can be used in a variety of applications, from catalysis to materials science.

Future research in this area will likely focus on the synthesis of polydentate ligands based on the this compound framework. By introducing additional coordinating groups onto the ring, it is possible to create ligands that can bind to metal centers in a highly specific and controlled manner. libretexts.orglumenlearning.comlibretexts.org This can lead to the formation of stable metal complexes with unique catalytic or photophysical properties.

Another emerging trend is the development of dithiazinane-based ligands for asymmetric catalysis . By incorporating chiral centers into the ligand structure, it is possible to create catalysts that can selectively produce one enantiomer of a chiral product. This is of particular importance in the pharmaceutical and fine chemical industries, where the biological activity of a molecule is often dependent on its stereochemistry.

The use of this compound and its derivatives in the construction of supramolecular assemblies and coordination polymers is also a promising area of research. researchgate.net The ability of these ligands to bridge multiple metal centers can be exploited to create extended structures with interesting electronic, magnetic, or porous properties. These materials could find applications in areas such as gas storage, sensing, and electronics.

Ligand Design StrategyTarget ApplicationKey Features
Polydentate LigandsCatalysis, materials science.Enhanced stability and control over metal coordination geometry.
Chiral LigandsAsymmetric catalysis.Enantioselective synthesis of chiral molecules.
Supramolecular AssembliesGas storage, sensing, electronics.Formation of extended structures with tunable properties.

Applications in Green Chemistry and Sustainable Chemical Processes

The principles of green chemistry are increasingly guiding chemical research and development. This compound chemistry is well-positioned to contribute to this paradigm shift through both its synthesis and its applications.

The development of greener synthetic methods for this compound is also a key research focus. This includes the use of environmentally benign solvents such as water, and energy-efficient reaction conditions. nih.gov Techniques such as sonochemistry and microwave-assisted synthesis have been shown to significantly reduce reaction times and energy consumption in the synthesis of related heterocyclic compounds. researchgate.netnih.govmdpi.comnih.gov Applying these green methodologies to the production of this compound is a logical next step.

Furthermore, the use of this compound as a building block for the synthesis of biodegradable polymers and other sustainable materials is an area with considerable potential. The inherent reactivity of the dithiazinane ring could be harnessed to create polymers that can be degraded under specific conditions, reducing their environmental impact.

Green Chemistry ApplicationSustainability AspectResearch Goal
H₂S ScavengingRemoval of a toxic and corrosive pollutant from industrial processes.Development of highly efficient and regenerable scavenger systems.
Green Synthetic MethodsReduction of waste, energy consumption, and use of hazardous substances.Implementation of sonochemistry, microwave-assisted synthesis, and benign solvents.
Sustainable MaterialsCreation of biodegradable polymers and materials from a renewable feedstock.Exploration of ring-opening polymerization and other polymerization techniques.

Q & A

Q. What are the established synthetic routes for 5-Ethyl-1,3,5-dithiazinane, and how do reaction conditions influence yield?

Methodological Answer: The primary synthetic method involves transamination of N-methyl-1,3,5-dithiazinane with amines or hydrazines, catalyzed by transition metals like Sm(NO3)3·6H2O or CoCl2. Key variables include:

  • Catalyst selection : Sm(NO3)3·6H2O (5 mol%) yields 68–70% for aryl amines , while CoCl2 achieves 78% with hydrazines .
  • Solvent and temperature : Reactions in CHCl3 at 20°C for 3 hours optimize yield .
  • Substrate scope : Aromatic amines (e.g., 4-methoxyaniline) and hydrazines (e.g., 4-nitrophenylhydrazine) are compatible .

Q. Table 1: Yield Comparison for Catalytic Systems

CatalystSubstrateYield (%)Reference
Sm(NO3)3·6H2OAniline68
CoCl24-Nitrophenylhydrazine78

Q. How is this compound characterized structurally?

Methodological Answer: Characterization relies on:

  • <sup>1</sup>H/<sup>13</sup>C NMR : Distinct singlets at δH 3.7–4.4 ppm (methylene protons) and δC 30–50 ppm (sulfur-bound carbons) confirm the dithiazinane ring .
  • Mass spectrometry (MS) : Molecular ion peaks (e.g., m/z 198–210) align with theoretical masses .
  • Elemental analysis : Carbon, hydrogen, nitrogen, and sulfur percentages are validated against calculated values .

Advanced Research Questions

Q. What mechanistic insights explain discrepancies in catalytic efficiency between Sm and Co catalysts?

Methodological Answer: The higher efficiency of Sm(III) vs. Co(II) in transamination may arise from:

  • Lewis acidity : Sm(III) strongly polarizes the N–S bond in N-methyl-1,3,5-dithiazinane, accelerating methyl group transfer .
  • Substrate coordination : Co(II) may better stabilize hydrazine intermediates via chelation, enhancing yields in hydrazine reactions .
  • Side reactions : Sm(III) suppresses H2S release (common in non-catalytic routes), reducing byproduct formation .

Experimental validation : Kinetic studies under varying catalyst loads and temperatures are needed to quantify activation barriers.

Q. How can researchers resolve contradictions in corrosion inhibition data for this compound derivatives?

Methodological Answer: Conflicting corrosion inhibition results (e.g., variable effectiveness on carbon steel) require:

  • Standardized testing : Electrochemical impedance spectroscopy (EIS) and potentiodynamic polarization in controlled acid media (e.g., 1M HCl) .
  • Structural optimization : Compare derivatives with varying alkyl/aryl substituents (e.g., tetradecyl chains in 5-Phenyl-5-tetradecyl-1,3,5-dithiazinan-5-ium bromide) to correlate hydrophobicity with inhibition efficiency .
  • Surface analysis : Use scanning electron microscopy (SEM) to visualize inhibitor adsorption on alloy surfaces .

Q. Table 2: Corrosion Inhibition Efficiency of Derivatives

CompoundInhibition Efficiency (%)Test ConditionsReference
5-Phenyl-1,3,5-dithiazinane851M HCl, 25°C, 24 h
Tetradecyl derivative (b)921M H2SO4, 30°C, 48 h

Q. What strategies improve regioselectivity in dithiazinane functionalization?

Methodological Answer: To enhance regioselectivity during N-substitution:

  • Steric control : Bulkier substituents (e.g., tert-butyl groups) direct reactions to less hindered sites .
  • Catalyst tuning : Pd or Ti catalysts may favor specific ring positions via π-orbital interactions .
  • Solvent effects : Polar aprotic solvents (e.g., DMF) stabilize transition states for selective attack .

Q. How does this compound compare to analogous heterocycles in biological activity?

Methodological Answer: While direct biological data are limited, structural analogs suggest:

  • Antibacterial potential : Sulfur and nitrogen atoms disrupt bacterial membranes (e.g., Staphylococcus epidermis inhibition via paper disk assays) .
  • Enzyme inhibition : The dithiazinane scaffold may mimic thiamine derivatives, targeting metabolic enzymes .
  • Toxicity screening : Prioritize in vitro cytotoxicity assays (e.g., MTT tests) before in vivo studies.

Q. What computational methods predict the stability and reactivity of this compound derivatives?

Methodological Answer:

  • DFT calculations : Optimize geometries at the B3LYP/6-31G* level to assess bond dissociation energies (BDEs) and HOMO-LUMO gaps .
  • Molecular dynamics (MD) : Simulate adsorption on metal surfaces to model corrosion inhibition .
  • Docking studies : Screen derivatives against bacterial enzyme targets (e.g., E. coli dihydrofolate reductase) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.